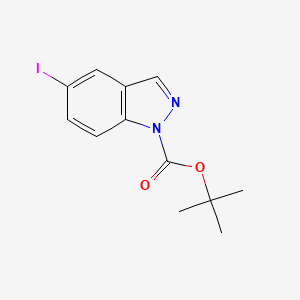
2-(3-(Etoxi-metil)piperidin-1-il)anilina
Descripción general
Descripción
2-(3-(Ethoxymethyl)piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Ethoxymethyl)piperidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diseño y Síntesis de Fármacos
Los derivados de piperidina son una categoría clave y extensa de compuestos heterocíclicos que contienen nitrógeno. Muestran una amplia variedad de actividades biológicas y son un fundamento vital en la producción de fármacos . Más de 7000 artículos relacionados con la piperidina se publicaron durante los últimos cinco años según Sci-Finder .
Aplicaciones Anticancerígenas
Los derivados de piperidina se están utilizando de diferentes maneras como agentes anticancerígenos . Se descubrió que varios alcaloides de piperidina aislados de hierbas naturales exhiben efectos antiproliferativos y antimetastásicos en varios tipos de cáncer tanto in vitro como in vivo .
Aplicaciones Antimicrobianas
Los derivados de piperidina también tienen aplicaciones como agentes antimicrobianos . Su estructura y características farmacofóricas los hacen efectivos para combatir diversas infecciones microbianas .
Aplicaciones Analgésicas
Los derivados de piperidina se utilizan como agentes analgésicos . Pueden ayudar a aliviar el dolor y se utilizan en la formulación de varios fármacos para aliviar el dolor .
Aplicaciones Antiinflamatorias
Los derivados de piperidina se utilizan como agentes antiinflamatorios . Pueden ayudar a reducir la inflamación y se utilizan en la formulación de varios fármacos antiinflamatorios .
Aplicaciones Antipsicóticas
Los derivados de piperidina se utilizan como agentes antipsicóticos . Pueden ayudar a controlar la psicosis y se utilizan en la formulación de varios fármacos antipsicóticos .
Mecanismo De Acción
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design due to their ability to interact with a variety of biological targets .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Some piperidine derivatives may act as enzyme inhibitors, while others may interact with cell receptors or other biological molecules .
Biochemical Pathways
Piperidine derivatives can be involved in a variety of biochemical pathways, depending on their specific targets and mode of action. They may influence signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of piperidine derivatives can vary widely depending on the specific compound. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can all influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, alterations in enzyme activity, modulation of receptor function, and other effects, depending on the specific compound and its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of piperidine derivatives .
Propiedades
IUPAC Name |
2-[3-(ethoxymethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-17-11-12-6-5-9-16(10-12)14-8-4-3-7-13(14)15/h3-4,7-8,12H,2,5-6,9-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIPYZOMYKZNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)

![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1490066.png)
![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1490067.png)






